(N-phenylpropionamido)methyl piperidine-4-carboxylate

Opioid Pharmacology Analgesic Potency Structure-Activity Relationship

Procure this specific 4-carbomethoxy, N-phenylpropionamido-substituted piperidine intermediate. It is indispensable for the Michael addition step in remifentanil synthesis and is officially designated as Remifentanil Hydrochloride Impurity A (EP). Substituting with generic piperidine-4-carboxylate derivatives is scientifically indefensible for targeted SAR studies, impurity profiling, or producing pharmacologically consistent reference standards.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
Cat. No. B11833238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(N-phenylpropionamido)methyl piperidine-4-carboxylate
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCCC(=O)N(COC(=O)C1CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C16H22N2O3/c1-2-15(19)18(14-6-4-3-5-7-14)12-21-16(20)13-8-10-17-11-9-13/h3-7,13,17H,2,8-12H2,1H3
InChIKeyLWIPFSHTRDJUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate: Chemical Identity, Opioid Pharmacology Class, and Procurement Context


Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate (CAS 72996-78-2), systematically named methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a 4-anilidopiperidine derivative and a member of the fentanyl analog class [1]. The compound exists in both unsubstituted piperidine nitrogen (nor-) and N-methylated (N-methylcarfentanil, CAS 59708-50-8) forms, with the latter demonstrating μ-opioid receptor agonist activity [2]. As a structural intermediate, it serves as a critical building block in the synthesis of clinically utilized agents such as remifentanil and high-potency fentanyl analogs, making it a strategic procurement target for medicinal chemistry, analytical reference standard development, and structure-activity relationship (SAR) studies [3].

Why Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate Cannot Be Substituted with Generic Piperidine-4-carboxylate Analogs


Substituting methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate with generic piperidine-4-carboxylate derivatives or other fentanyl precursors is not scientifically defensible due to the strict structure-activity relationship (SAR) requirements of the 4-anilidopiperidine pharmacophore [1]. The presence and specific geometry of the N-phenylpropionamido group at the 4-position directly governs the compound's utility as a synthetic intermediate for high-potency μ-opioid agonists like remifentanil and carfentanil, as well as the intrinsic receptor binding affinity of its N-alkylated derivatives [2]. Even subtle modifications, such as altering the N-substituent on the piperidine ring from methyl to phenethyl, can alter analgesic potency by orders of magnitude, rendering a generic replacement unsuitable for targeted SAR investigations, impurity profiling, or the production of pharmacologically consistent reference standards [3].

Quantitative Differentiation of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate Against Key Fentanyl-Class Comparators


Analgesic Potency of N-Methylcarfentanil vs. Carfentanil and Morphine (In Vivo Rodent Assay)

The N-methyl derivative of the target compound (N-methylcarfentanil) exhibits a dramatically attenuated analgesic potency compared to its closest structural analog, carfentanil. While carfentanil is a highly potent μ-opioid agonist used for large animal immobilization, N-methylcarfentanil is several thousand times weaker, demonstrating only slightly greater potency than morphine [1]. This differential is attributed to the replacement of the phenethyl group on the piperidine nitrogen of carfentanil with a methyl group, which significantly reduces receptor binding affinity [2].

Opioid Pharmacology Analgesic Potency Structure-Activity Relationship

Synthetic Utility as a Key Intermediate in Remifentanil Production

Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate is established as a critical intermediate in the synthesis of remifentanil, an ultrashort-acting μ-opioid agonist. An optimized synthetic route utilizes this compound as a starting material for condensation with methyl acrylate, yielding remifentanil [1]. The specific 4-carbomethoxy and N-phenylpropionamido substitution pattern is essential for the subsequent Michael addition reaction and for conferring the esterase-labile methyl ester group characteristic of remifentanil's rapid metabolism [2]. Alternative piperidine-4-carboxylate analogs lacking this precise substitution would not undergo the requisite transformations or would yield inactive products.

Medicinal Chemistry Synthetic Route Efficiency Process Chemistry

Role as a Key Impurity Marker in Remifentanil Pharmaceutical Analysis

The nor-analog of the target compound, methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate (also known as norcarfentanil), is officially designated as Remifentanil Hydrochloride Impurity A according to the European Pharmacopoeia (EP) [1]. Its presence and quantification are mandated for quality control and release testing of remifentanil active pharmaceutical ingredient (API) and drug product [2]. The structurally related N-methyl derivative is similarly designated as Remifentanil EP Impurity K . Generic piperidine carboxylates lack the specific structural features necessary to serve as authentic impurity markers, rendering them invalid for regulatory compliance and analytical method validation.

Pharmaceutical Analysis Reference Standards Impurity Profiling

Impact of N-Methyl Substitution on Physicochemical Properties

The N-methyl derivative of the target compound, N-methylcarfentanil (methyl 1-methyl-4-(N-phenylpropionamido)piperidine-4-carboxylate), exhibits distinct physicochemical properties that influence its biological behavior and analytical detection compared to its nor-counterpart. Computational predictions indicate a LogP value of 1.65 and a LogD (pH 7.4) of 1.27 for the N-methylated form [1]. In contrast, the unsubstituted nor-compound (target compound) is expected to have a significantly lower LogD due to the presence of a basic secondary amine (piperidine NH), which increases polarity and hydrogen-bonding capacity [2]. This difference in lipophilicity directly impacts membrane permeability, metabolic stability, and chromatographic retention time.

Drug Design Physicochemical Profiling Lipophilicity

High-Value Application Scenarios for Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate Procurement


Synthesis of Remifentanil and Ultrashort-Acting Opioid Analogs

This compound is an indispensable starting material for the laboratory-scale or pilot-plant synthesis of remifentanil and related ultrashort-acting μ-opioid agonists. Its specific 4-carbomethoxy and N-phenylpropionamido substitution pattern enables the Michael addition with methyl acrylate, a key step in remifentanil production [1]. Researchers developing novel esterase-sensitive opioid analogs will require this precise intermediate to maintain the rapid metabolic profile characteristic of this therapeutic class [2].

Pharmaceutical Quality Control and Impurity Reference Standard

The nor-form of the compound (CAS 72996-78-2) is officially designated as Remifentanil Hydrochloride Impurity A (EP) and is required for analytical method development, validation, and routine quality control testing of remifentanil API and finished drug products [3]. The N-methyl derivative (CAS 59708-50-8) serves as Remifentanil EP Impurity K. Procurement of these authenticated reference standards is mandatory for pharmaceutical manufacturers, contract research organizations (CROs), and regulatory testing laboratories to ensure compliance with pharmacopoeial monographs and ICH guidelines [4].

Structure-Activity Relationship (SAR) Studies in Fentanyl-Class Opioids

The compound serves as a critical scaffold for systematic SAR investigations into fentanyl-class μ-opioid agonists. By comparing the N-methyl derivative (N-methylcarfentanil) with its nor-analog, researchers can quantitatively assess the impact of piperidine N-substitution on receptor binding affinity, functional activity, and in vivo potency [5]. The extreme potency differential between N-methylcarfentanil and carfentanil (several thousand-fold) provides a dramatic example of how small structural modifications translate into profound pharmacological differences, making this compound essential for academic and industrial opioid research programs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (N-phenylpropionamido)methyl piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.